molecular formula C24H20INO5 B15198938 Fmoc-D-Tyr(3-I)-OH

Fmoc-D-Tyr(3-I)-OH

Cat. No.: B15198938
M. Wt: 529.3 g/mol
InChI Key: ZRJAMVZQFHAZAE-UHFFFAOYSA-N
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Description

Fmoc-3-iodo-L-tyrosine is a derivative of the amino acid tyrosine, where the hydrogen atom at the 3-position of the phenol ring is replaced by an iodine atom. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus. This modification makes it a valuable building block in peptide synthesis, particularly in the field of medicinal chemistry and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-3-iodo-L-tyrosine typically involves the iodination of Fmoc-protected tyrosine. One common method is the use of bis(pyridine)iodonium tetrafluoroborate (IPy2BF4) as the iodinating agent. The reaction is carried out in a suitable solvent such as dichloromethane, and the product is purified by standard chromatographic techniques .

Industrial Production Methods

Industrial production of Fmoc-3-iodo-L-tyrosine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The compound is typically produced in bulk for use in research and development .

Chemical Reactions Analysis

Types of Reactions

Fmoc-3-iodo-L-tyrosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Fmoc-3-iodo-L-tyrosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Fmoc-3-iodo-L-tyrosine involves its incorporation into peptides and proteins, where it can influence their structure and function. The iodine atom can participate in various interactions, including hydrogen bonding and halogen bonding, which can affect the overall conformation of the peptide or protein. Additionally, the Fmoc group provides protection during peptide synthesis, allowing for selective deprotection and further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-3-iodo-L-tyrosine is unique due to the presence of the iodine atom, which provides distinct reactivity compared to other halogenated tyrosine derivatives. Its ability to undergo cross-coupling reactions makes it particularly valuable in the synthesis of complex biaryl compounds, which are important in medicinal chemistry and drug development .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-iodophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20INO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJAMVZQFHAZAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20INO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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